REACTION_CXSMILES
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[CH3:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[CH2:11]O.C(Br)(Br)(Br)[Br:14]>>[Br:14][CH2:11][C:3]1[CH:4]=[CH:5][C:6]([N+:8]([O-:10])=[O:9])=[CH:7][C:2]=1[CH3:1]
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Name
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|
Quantity
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4.55 g
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Type
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reactant
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Smiles
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CC1=C(C=CC(=C1)[N+](=O)[O-])CO
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Name
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|
Quantity
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13.7 g
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Type
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reactant
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Smiles
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C(Br)(Br)(Br)Br
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture is stirred at room temperature for 1 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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After that the reaction mixture is filtered
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Type
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CONCENTRATION
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Details
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the filtrate is concentrated in vacue
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Type
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CUSTOM
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Details
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The residue is purified by chromatography (silicagel, 100% hexane=>100% EtOAc)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |